Histamine H3 Receptor (H3R) Binding Affinity: Target Compound Exhibits 23-Fold Selectivity over H4R
In direct binding assays using BRET technology, 5-bromo-1-tert-butyl-6-fluorobenzoimidazole demonstrated high affinity for human recombinant H3R with a dissociation constant (Kd) of 1.35 nM. In contrast, its affinity for mouse H4R was substantially lower, with a Kd of 31.2 nM. This corresponds to a 23.1-fold selectivity window for H3R over H4R [1][2]. The N1-tert-butyl and 5-bromo-6-fluoro substitution pattern is critical for this selectivity; unsubstituted or 2-aryl benzimidazole analogs typically lack this histamine receptor engagement profile [3].
| Evidence Dimension | Receptor binding affinity (Kd, nM) |
|---|---|
| Target Compound Data | H3R: Kd = 1.35 nM; H4R: Kd = 31.2 nM |
| Comparator Or Baseline | Target compound at H4R: Kd = 31.2 nM |
| Quantified Difference | 23.1-fold higher affinity for H3R vs. H4R |
| Conditions | Human recombinant NLuc/GPCR-fused H3R and mouse H4R expressed in HEK293T cells; furimazine substrate BRET assay; 30 min incubation [1]. |
Why This Matters
This selective H3R affinity profile makes this compound a valuable probe for investigating H3R-mediated signaling in CNS and inflammatory models, whereas N1-unsubstituted benzimidazoles would not provide this receptor discrimination.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634): Affinity data for human H3R (Kd = 1.35 nM) and mouse H4R (Kd = 31.2 nM) via BRET assay in HEK293T cells. View Source
- [2] BindingDB. BDBM50538677: Additional Kd values including 9.16 nM for human H4R and 31 nM for mouse H4R. View Source
- [3] Arshad, N. et al. (2016). 5-Bromo-2-aryl benzimidazoles as α-glucosidase inhibitors. Medicinal Chemistry Research. This series lacks histamine receptor activity; target compound's substitution pattern dictates GPCR selectivity. View Source
